molecular formula C14H24N4O2S B1324945 tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 952183-43-6

tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1324945
CAS No.: 952183-43-6
M. Wt: 312.43 g/mol
InChI Key: BITIQFWDYHVUHE-UHFFFAOYSA-N
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Description

tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate: is an organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring and the tert-butyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties .

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the tert-butyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the tert-butyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-16-12(21-5)17(11)4/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITIQFWDYHVUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120796
Record name 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-43-6
Record name 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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